N-(2-butoxybenzoyl)glycine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-butoxybenzoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-3-8-18-11-7-5-4-6-10(11)13(17)14-9-12(15)16/h4-7H,2-3,8-9H2,1H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCDSQGXGUVMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of N 2 Butoxybenzoyl Glycine and N Acylglycine Bioactivity in Model Systems
Enzyme Interaction and Modulation Studies
Characterization of Glycine (B1666218) N-Acyltransferase (GLYAT) Substrate Specificity and Inhibitor Profiles
Glycine N-Acyltransferase (GLYAT; EC 2.3.1.13) is a mitochondrial enzyme pivotal to the glycine conjugation pathway. nih.gov This pathway is a primary mechanism for the detoxification of a wide array of endogenous and xenobiotic acyl-CoA molecules. uniroma1.itnih.gov The process involves the ligation of a carboxylic acid, such as a benzoate (B1203000) derivative, to Coenzyme A (CoA), followed by the GLYAT-catalyzed transfer of the acyl group to glycine, forming an N-acylglycine that is subsequently excreted. nih.govnih.gov This reaction not only neutralizes potentially toxic acids but also plays a critical role in maintaining mitochondrial homeostasis by regenerating free CoASH and preventing its sequestration by acyl-CoA esters. nih.govuniroma1.itnih.gov
N-(2-butoxybenzoyl)glycine is the product of this pathway, with the xenobiotic 2-butoxybenzoic acid as the initial substrate. The formation proceeds via an intermediate, 2-butoxybenzoyl-CoA. While direct kinetic data for 2-butoxybenzoyl-CoA is not extensively documented, the substrate specificity of GLYAT has been well-characterized for similar molecules. The enzyme shows the highest affinity for benzoyl-CoA, but also efficiently processes other aromatic and aliphatic acyl-CoAs. nih.govresearchgate.net
Substrate Specificity of GLYAT: GLYAT exhibits a preference for aromatic acyl-CoAs, particularly benzoyl-CoA. nih.govresearchgate.net Its activity with other substrates, such as salicyl-CoA (2-hydroxybenzoyl-CoA) and isovaleryl-CoA, demonstrates its broad role in xenobiotic and intermediary metabolism. nih.govmdpi.com The presence of a butoxy group at the ortho (2-position) of the benzoyl ring in 2-butoxybenzoyl-CoA would influence its binding to the GLYAT active site, but it is expected to be a viable substrate for conjugation.
Table 1: Apparent Kinetic Constants for Human Glycine N-Acyltransferase (GLYAT) with Various Acyl-CoA Substrates Kinetic parameters often show variability based on experimental conditions and enzyme source.
| Acyl-CoA Substrate | Apparent Km (µM) | Relative Vmax (%) | Source |
|---|---|---|---|
| Benzoyl-CoA | 61.2 - 96.6 | 100 | nih.gov |
| Salicyl-CoA | Data Not Available | Lower than Benzoyl-CoA | nih.gov |
| Isovaleryl-CoA | Data Not Available | Lower than Benzoyl-CoA | nih.govnih.gov |
| Octanoyl-CoA | Data Not Available | Lower than Benzoyl-CoA | nih.gov |
Inhibitor Profile: The products of enzymatic reactions, N-acylglycines, can sometimes act as feedback inhibitors. However, there is limited specific evidence to suggest that this compound or other N-acylglycines are potent inhibitors of GLYAT. The primary regulatory control of the pathway appears to be substrate availability (both the acyl-CoA and glycine) and competition between different acyl-CoA species for the enzyme's active site. nih.govmdpi.com For instance, a high load of benzoate can competitively inhibit the conjugation and elimination of other substrates like salicyl-CoA. nih.govnih.gov
Investigation of Interactions with Other Acyl-CoA Synthetases and Hydrolases
The formation of this compound is initiated by the activation of 2-butoxybenzoic acid to 2-butoxybenzoyl-CoA. This reaction is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACS) or ligases. nih.gov These enzymes are crucial for initiating the metabolism of fatty acids and xenobiotics. plos.org The accumulation of acyl-CoA intermediates can lead to the sequestration of free CoA and potentially inhibit the synthetase enzymes themselves. nih.govmdpi.com this compound, as the final, conjugated product, is not a substrate for ACS enzymes. Its potential to act as an allosteric modulator or inhibitor is not well-documented, though such interactions are conceivable as a form of feedback regulation.
Acyl-CoA hydrolases, or thioesterases (ACOTs), perform the reverse reaction of synthetases, hydrolyzing acyl-CoAs to free the fatty acid and CoA. plos.org This action can regulate the intracellular pool of active acyl-CoAs available for metabolic processes, including conjugation by GLYAT. uniroma1.it There is little direct evidence regarding the interaction between N-acylglycines like this compound and ACOT enzymes. However, some long-chain N-acylglycines are known to be hydrolyzed by other hydrolases like fatty acid amide hydrolase (FAAH), which breaks them down into glycine and the corresponding fatty acid. nih.gov
Modulation of Amino Acid Transporter Systems (e.g., Glycine Transporters)
Glycine transporters (GlyT1 and GlyT2) are critical for regulating glycine concentrations in the central nervous system. medchemexpress.com GlyT1 is found primarily in glial cells and modulates glycine levels at glutamatergic synapses, thereby influencing NMDA receptor activity. medchemexpress.com GlyT2 is located on presynaptic terminals of glycinergic neurons and is responsible for the reuptake of glycine into nerve terminals, replenishing the neurotransmitter pool. medchemexpress.comnih.gov
A growing body of evidence indicates that certain N-acylglycines can act as potent and selective inhibitors of glycine transporters, particularly GlyT2. nih.govnih.gov Endogenous lipids like N-arachidonoylglycine (NAGly) and N-oleoylglycine are recognized inhibitors of GlyT2. nih.govmedchemexpress.com This inhibition increases the concentration of glycine in the synaptic cleft, which can enhance inhibitory neurotransmission.
While this compound has not been specifically tested, its structural class suggests a potential for interaction with these transporters. The activity of N-acylglycines is dependent on the nature of the acyl group. nih.gov For instance, optimal inhibitory activity at GlyT2 for N-acylglycines with fatty acid chains is observed with a C18 monounsaturated tail. nih.gov The benzoyl-based structure of this compound differs significantly from these long-chain lipids, and its affinity for glycine transporters remains to be experimentally determined.
Table 2: Inhibitory Activity of Various N-Acyl Amino Acids on Glycine Transporter 2 (GlyT2)
| Inhibitor | IC50 (µM) | Notes | Source |
|---|---|---|---|
| N-arachidonoylglycine (NAGly) | ~5.1 - 9.0 | Partial, non-competitive inhibitor | nih.govmedchemexpress.com |
| N-oleoylglycine | ~0.5 | More potent than NAGly | nih.gov |
| N-arachidonoyl L-alanine | ~8.0 | Achieves complete inhibition | nih.gov |
| Oleoyl-L-carnitine | ~0.34 | Potent inhibitor | researchgate.net |
Receptor Binding and Activation/Inhibition Studies (e.g., NMDA Receptors, Glycine Receptors)
NMDA Receptors: N-methyl-D-aspartate (NMDA) receptors are glutamate-gated ion channels that require the binding of a co-agonist, typically glycine or D-serine, for activation. mssm.edunih.gov The glycine binding site on the GluN1 subunit of the NMDA receptor is a key modulatory site. nih.gov Ligands that bind to this site can act as agonists, potentiating receptor function, or as antagonists, inhibiting it. nih.govmdpi.com Given that this compound is a derivative of glycine, evaluating its interaction with this site is of interest. However, the large, lipophilic 2-butoxybenzoyl group attached to the glycine nitrogen atom makes it structurally very different from simple agonists like glycine or D-serine. It is more likely to act as an antagonist, if it binds at all, by sterically hindering the conformational changes required for channel opening. nih.gov There is currently no direct experimental evidence for the binding or functional activity of this compound at NMDA receptors.
Glycine Receptors: Glycine receptors (GlyRs) are ligand-gated chloride channels that mediate fast inhibitory neurotransmission, primarily in the spinal cord and brainstem. wikipedia.orgnih.gov Recent research has shown that some N-acylglycines, such as N-oleoyl glycine, can act as positive allosteric modulators of GlyRs. researchgate.net This means they can enhance the current induced by glycine without activating the receptor directly. This modulation is subtype-dependent and requires specific structural features, such as a C18 carbon tail with a central cis-double bond. researchgate.net The structure of this compound does not fit this profile, making it less likely to act as a potent positive allosteric modulator in the same manner as long-chain N-acylglycines. Its potential to act as a competitive antagonist or a modulator at a different site on the GlyR complex has not been investigated.
Biochemical Pathway Analysis in in vitro and Cellular Models
Contribution to Endogenous and Exogenous Acyl-CoA Metabolism and Detoxification Pathways
The formation of this compound is a direct and integral part of the detoxification pathway for its parent compound, 2-butoxybenzoic acid. This glycine conjugation system is a crucial Phase II metabolic route for many xenobiotic carboxylic acids, particularly those with an aromatic benzoyl structure. uniroma1.itnih.gov
The contribution of this pathway can be summarized in several key points:
Neutralization of Xenobiotics: The primary function is the conversion of lipophilic and potentially toxic acids into more water-soluble N-acylglycine conjugates. nih.govnih.gov Although glycine conjugation does not increase water solubility as dramatically as glucuronidation, it effectively converts the parent acid into a form that is readily transported out of the mitochondria and excreted in the urine. nih.govnih.gov
Prevention of CoA Sequestration: By catalyzing the final step of the conjugation pathway, GLYAT releases free Coenzyme A from its thioester linkage with the xenobiotic acyl group (2-butoxybenzoyl-CoA). nih.govresearchgate.net This is vital for maintaining the mitochondrial pool of free CoA, which is essential for numerous metabolic processes, including the Krebs cycle and fatty acid β-oxidation. uniroma1.itnih.gov An accumulation of xenobiotic acyl-CoAs can deplete free CoA, leading to mitochondrial dysfunction. mdpi.com
In cellular and in vitro models, the rate of this compound formation would be dependent on the activity of both the initial activating enzyme (an Acyl-CoA synthetase) and GLYAT, as well as the intracellular availability of ATP, CoA, and glycine. nih.govnih.gov Competition from other endogenous or exogenous acids for this pathway could significantly impact the detoxification efficiency of 2-butoxybenzoic acid. mdpi.com
Influence on Coenzyme A (CoA) Homeostasis and Regeneration
Coenzyme A (CoA) is a crucial cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. The homeostasis of CoA is tightly regulated to ensure a balance between its free form and its various acyl-CoA thioesters.
N-acylglycines are typically formed through the conjugation of a glycine molecule with an acyl-CoA. This process is catalyzed by glycine N-acyltransferase (GLYAT) and is primarily viewed as a detoxification pathway for xenobiotic carboxylic acids and certain endogenous metabolites. nih.govhmdb.ca The reaction consumes an acyl-CoA molecule, thereby directly impacting the cellular pool of CoA and its derivatives.
The formation of an N-acylglycine, such as this compound, would theoretically involve the activation of 2-butoxybenzoic acid to 2-butoxybenzoyl-CoA, followed by its conjugation with glycine. nih.gov This reaction would consume both CoA and glycine. A high flux through this pathway could potentially lead to the sequestration of free CoA, which might in turn affect other CoA-dependent metabolic processes. nih.gov The regeneration of CoA from the acyl-CoA intermediate is a key step in maintaining CoA homeostasis.
Interactive Data Table: Key Enzymes in Glycine Conjugation
| Enzyme | Function | Substrates | Products | Cellular Location |
| Acyl-CoA Synthetase | Activates carboxylic acids to their corresponding CoA thioesters | Carboxylic acid, CoA, ATP | Acyl-CoA, AMP, PPi | Mitochondria |
| Glycine N-acyltransferase (GLYAT) | Transfers the acyl group from acyl-CoA to glycine | Acyl-CoA, Glycine | N-acylglycine, CoA | Mitochondria |
There is no specific data available in the scientific literature detailing the influence of this compound on Coenzyme A homeostasis and regeneration.
Investigation of Metabolic Fate and Biotransformation Products in Subcellular Fractions
The metabolic fate of xenobiotic compounds is often investigated using subcellular fractions, such as liver microsomes and cytosol, which contain a rich array of drug-metabolizing enzymes. nih.govthermofisher.com Microsomes are vesicles of the endoplasmic reticulum and are a primary site for Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions, largely mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). nih.gov Cytosolic fractions contain other soluble enzymes involved in metabolism.
For a compound like this compound, metabolic studies in subcellular fractions would aim to identify potential biotransformation products. frontiersin.org Possible metabolic pathways could include:
Hydrolysis: Cleavage of the amide bond to release 2-butoxybenzoic acid and glycine.
Oxidation: Hydroxylation of the butoxy side chain or the aromatic ring, primarily mediated by CYP enzymes in the microsomes.
Further Conjugation: The parent compound or its metabolites could undergo further conjugation reactions, such as glucuronidation.
The specific metabolites formed would depend on the enzymes present in the subcellular fractions and the chemical properties of this compound. researchgate.net
No studies investigating the metabolic fate and biotransformation products of this compound in subcellular fractions have been identified in the published scientific literature.
Role in One-Carbon Metabolism and Related Biochemical Cycles
One-carbon metabolism is a network of interconnected pathways that transfer one-carbon units for the synthesis of essential biomolecules such as nucleotides (purines and thymidylate), amino acids (methionine and serine), and for methylation reactions. nih.govyoutube.com The central carrier of one-carbon units is the cofactor tetrahydrofolate (THF). nih.gov
Glycine is a key player in one-carbon metabolism. nih.gov The glycine cleavage system (GCS), located in the mitochondria, catalyzes the reversible conversion of glycine to CO2, ammonia, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. nih.govnih.gov This process is a major source of one-carbon units in the cell. nih.gov
Interactive Data Table: Glycine's Roles in Metabolism
| Metabolic Pathway | Role of Glycine | Key Enzymes |
| One-Carbon Metabolism | Source of one-carbon units | Glycine Cleavage System (GCS) |
| Purine (B94841) Synthesis | Precursor for the purine ring | |
| Heme Synthesis | Precursor for the porphyrin ring | |
| Glutathione Synthesis | Component of the antioxidant tripeptide | |
| Conjugation/Detoxification | Conjugates with acyl-CoAs | Glycine N-acyltransferase (GLYAT) |
There is no direct evidence from the scientific literature to suggest a role for this compound in one-carbon metabolism or related biochemical cycles.
Cellular Mechanistic Studies (Excluding Human Clinical Data)
Investigation of Intracellular Signaling Pathway Modulation
Glycine itself can act as a signaling molecule, primarily as an inhibitory neurotransmitter in the central nervous system through its action on glycine receptors (GlyRs). nih.govox.ac.uk However, GlyRs are also found in non-neuronal cells, where they can modulate intracellular calcium levels and influence processes like proliferation and cytokine production. nih.gov
It is conceivable that this compound, as a derivative of glycine, could potentially interact with glycine receptors or other signaling pathways. However, the presence of the bulky 2-butoxybenzoyl group would likely alter its binding affinity and functional activity compared to glycine. Any investigation into the modulation of intracellular signaling pathways by this compound would require specific experimental studies.
No research has been published that investigates the modulation of intracellular signaling pathways by this compound.
Effects on Protein Ubiquitination and Degradation Pathways (e.g., N-degron pathway)
Protein ubiquitination is a post-translational modification that plays a critical role in regulating a vast array of cellular processes, including protein degradation. nih.gov The N-degron pathway (formerly known as the N-end rule pathway) is a specific proteolytic system where the N-terminal amino acid of a protein determines its stability. nih.gov
While the name "this compound" contains "glycine," it is important to note that this compound is a small molecule and not a protein or peptide. The N-degron pathway targets proteins for degradation based on their N-terminal residue. Therefore, it is highly unlikely that this compound itself would be a direct substrate or modulator of the N-degron pathway in the same way a protein is.
There is no scientific basis to suggest that this compound directly participates in protein ubiquitination or the N-degron pathway.
Modulation of Specific Cellular Processes in in vitro Cellular Assays (e.g., macrophage lipid accumulation)
Macrophage lipid accumulation is a hallmark of several diseases, including atherosclerosis. nih.govnih.gov This process is influenced by a complex interplay of lipid uptake, synthesis, and efflux. mdpi.com Various signaling pathways, such as the mammalian target of rapamycin (B549165) (mTOR) pathway, have been implicated in regulating lipid metabolism in macrophages. nih.govresearchgate.net
Given the lipophilic butoxy group and the aromatic benzoyl moiety, this compound possesses structural features that could potentially allow it to interact with cellular membranes or proteins involved in lipid metabolism. However, without experimental data, any potential effects on macrophage lipid accumulation are purely speculative. In vitro cellular assays using macrophage cell lines would be necessary to investigate such effects.
There are no published studies that have examined the effects of this compound on macrophage lipid accumulation or any other specific cellular processes in in vitro assays.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Butoxybenzoyl Glycine Analogues
Elucidation of Key Structural Determinants for Enzyme Binding Affinity
The fundamental N-(acyl)-glycine scaffold serves as a crucial anchor for the interaction of these molecules with various enzymes. The amide bond, the glycine (B1666218) backbone, and the substituted benzoyl ring collectively contribute to the binding affinity. The N-acyl glycine unit can mimic endogenous ligands or occupy specific pockets within an enzyme's active site.
The interaction of N-acyl glycine derivatives with enzymes is often multifaceted, involving a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. The carboxylate of the glycine moiety can form critical salt bridges or hydrogen bonds with basic residues in the enzyme's active site. The amide linkage itself is a key hydrogen bond donor and acceptor. The aromatic benzoyl ring can engage in π-π stacking or hydrophobic interactions with aromatic or nonpolar amino acid residues of the target protein.
While direct binding data for N-(2-butoxybenzoyl)glycine with specific enzymes is not extensively documented in publicly available literature, SAR studies on related N-acyl-glycine derivatives provide valuable insights. For instance, in the context of angiotensin-converting enzyme (ACE) inhibitors, the N-acyl group plays a significant role in orienting the molecule within the active site, and its composition directly impacts inhibitory potency.
Impact of Butoxy Chain Length, Branching, and Saturation on Biological Interactions
The butoxy group at the 2-position of the benzoyl ring is a key determinant of the molecule's lipophilicity and, consequently, its ability to interact with biological membranes and hydrophobic pockets of enzymes.
Branching: The introduction of branching in the butoxy chain, for example, using an isobutoxy or sec-butoxy group, would alter the steric profile of the molecule. This can have a profound impact on how the molecule fits into a binding pocket. In many cases, branching can lead to a decrease in binding affinity due to steric clashes. However, in some instances, a branched alkyl group might provide a better complementary fit to a specific hydrophobic sub-pocket within the enzyme, leading to enhanced potency.
Saturation: The butoxy group in this compound is saturated. The introduction of unsaturation, for instance, a butenoxy group, would introduce conformational rigidity and the potential for specific π-interactions. The effect of such a modification would be highly dependent on the topology of the enzyme's active site.
To illustrate the potential impact of the alkoxy chain on biological activity, the following table presents hypothetical data based on general principles observed in related compound series.
| Analogue | Alkoxy Chain | Hypothetical IC₅₀ (µM) | Rationale |
| 1 | Methoxy | 50 | Lower lipophilicity, weaker hydrophobic interactions. |
| 2 | Ethoxy | 25 | Increased lipophilicity leads to better binding. |
| 3 | Propoxy | 15 | Further increase in hydrophobic interactions. |
| 4 | Butoxy | 10 | Optimal balance of lipophilicity and size for the binding pocket. |
| 5 | Pentoxy | 18 | Increased chain length may lead to steric clashes or reduced solubility. |
| 6 | Isobutoxy | 22 | Branching may introduce unfavorable steric interactions. |
| 7 | Butenoxy | 30 | Change in conformation and electronic properties may not be optimal for binding. |
Influence of Substituents on the Benzoyl Moiety on Target Engagement
The nature and position of substituents on the benzoyl ring can significantly modulate the electronic properties and steric profile of the this compound molecule, thereby influencing its interaction with biological targets.
SAR studies on N-benzoyl amino esters have shown that substituents on the aromatic ring play a crucial role in their biological activity. scielo.org.mxscielo.org.mx For example, the introduction of electron-withdrawing or electron-donating groups can alter the charge distribution of the benzoyl ring, affecting its ability to form electrostatic or π-interactions. The position of the substituent is also critical; a substituent at the para-position will have a different steric and electronic influence compared to one at the meta-position.
In the case of this compound, the butoxy group is at the ortho-position. The introduction of additional substituents on the benzoyl ring would lead to a diverse range of analogues with potentially different biological activities. For example, a halogen atom could enhance binding through halogen bonding, while a hydroxyl or amino group could form additional hydrogen bonds.
The following table summarizes the potential effects of different substituents on the benzoyl ring, based on findings from related N-benzoyl-glycine analogues. scielo.org.mxscielo.org.mx
| Analogue | Benzoyl Substituent(s) | Hypothetical Effect on Activity | Rationale |
| This compound | 2-butoxy | Baseline | The parent compound. |
| Analogue A | 2-butoxy, 4-chloro | Increased | Electron-withdrawing group may enhance binding; potential for halogen bonding. |
| Analogue B | 2-butoxy, 4-hydroxy | Increased | Potential for additional hydrogen bonding. |
| Analogue C | 2-butoxy, 4-methyl | Decreased | Steric hindrance from the additional methyl group. |
| Analogue D | 2-butoxy, 5-nitro | Increased | Strong electron-withdrawing group could enhance interactions. |
Stereochemical Effects on Biological Activity and Specificity
While glycine itself is achiral, the introduction of a chiral center, for instance by replacing glycine with a chiral amino acid like alanine, would result in stereoisomers (enantiomers or diastereomers) with potentially different biological activities. It is a well-established principle in pharmacology that stereochemistry plays a critical role in the interaction of small molecules with chiral biological macromolecules like enzymes and receptors.
Studies on N-acyl-alpha-amino acids have consistently demonstrated that stereochemistry at the alpha-carbon of the amino acid is a critical determinant of biological activity. For instance, the different stereoisomers of a compound can exhibit vastly different binding affinities for a target enzyme, with one enantiomer often being significantly more potent than the other. This stereoselectivity arises from the three-dimensional arrangement of functional groups, which must complement the chiral environment of the enzyme's active site for optimal binding.
While no specific studies on the stereochemical effects of this compound analogues were found, it is reasonable to infer that if the glycine moiety were replaced by a chiral amino acid, the resulting stereoisomers would likely display differential biological activity.
Correlation of Physicochemical Properties with Mechanistic Outcomes
The physicochemical properties of this compound analogues, such as lipophilicity (logP) and electronic effects (pKa), are intrinsically linked to their mechanistic outcomes. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds, as well as their ability to reach and interact with their biological targets.
A quantitative structure-activity relationship (QSAR) study on a series of N-acyl-glycine derivatives as ACE inhibitors highlighted the importance of both steric and hydrophobic parameters in determining their biological activity. scialert.net This indicates that a balance of these properties is necessary for optimal enzyme inhibition.
The lipophilicity, largely influenced by the butoxy group, will affect the ability of the compound to cross cell membranes and access intracellular targets. The pKa of the carboxylic acid group of the glycine moiety will determine its ionization state at physiological pH, which is crucial for forming ionic interactions with the target enzyme.
The correlation between these physicochemical properties and biological activity can be complex and is often target-dependent. However, understanding these relationships is essential for the rational design of more effective this compound analogues. For instance, by systematically modifying the structure to alter logP and pKa and observing the corresponding changes in biological activity, predictive models can be developed to guide the synthesis of new compounds with improved therapeutic potential.
The following table presents key physicochemical properties for this compound and a hypothetical analogue, illustrating how these properties might correlate with biological activity.
| Compound | Structure | Molecular Weight | logP (calculated) | pKa (calculated) | Predicted Bioavailability |
| This compound | C₁₃H₁₇NO₄ | 267.28 | 2.5 | 3.8 | Moderate |
| N-(2-butoxy-4-chlorobenzoyl)glycine | C₁₃H₁₆ClNO₄ | 301.72 | 3.1 | 3.6 | Moderate to High |
Computational Chemistry and Molecular Modeling of N 2 Butoxybenzoyl Glycine
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comcreative-biolabs.com This method is frequently used to predict the interaction between a small molecule ligand and a protein target. nih.govnih.govresearchgate.net The process involves sampling different conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. plos.orgnih.gov
In the context of N-acylglycines, molecular docking has been employed to understand their interactions with various enzymes. For instance, studies on N-alkyl glycine (B1666218) amides as inhibitors of leukotriene A4 hydrolase (LTA4H) have used molecular docking to determine the binding poses and interaction patterns within the enzyme's active site. conicet.gov.ar Such simulations can reveal key amino acid residues that are crucial for binding and can help in the rational design of more potent inhibitors. conicet.gov.ar While specific docking studies on N-(2-butoxybenzoyl)glycine are not extensively reported in the provided results, the methodology is directly applicable. The butoxybenzoyl moiety and the glycine backbone would be key features in determining its binding orientation and affinity to a potential biological target.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of molecules, tracking their motions and conformational changes over time. ucl.ac.uk This technique is invaluable for assessing the stability of ligand-protein complexes predicted by molecular docking and for analyzing the conformational flexibility of a molecule. acs.orgnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com By developing mathematical models based on molecular descriptors, QSAR can predict the activity of new, untested compounds. scialert.netresearchgate.net
QSAR studies have been successfully applied to various N-acylglycine derivatives. For example, QSAR models have been developed for N-(mercaptoalkanoyl)- and [(acylthio)alkanoyl]glycine derivatives as ACE inhibitors, identifying key steric, hydrophobic, and topological descriptors that influence their activity. scialert.net Another study focused on N-alkyl glycine amides as inhibitors of LTA4H, resulting in a predictive QSAR model. conicet.gov.ar These models typically use a range of descriptors, including molecular weight, logP, and polar surface area, to build a predictive relationship. nih.gov For this compound, a QSAR model could be developed by synthesizing and testing a series of analogs with variations in the butoxy chain or the benzoyl ring. The resulting model could then be used to predict the activity of other, yet-to-be-synthesized, analogs, thereby guiding lead optimization efforts.
| QSAR Study on N-acylglycine Derivatives | Key Findings | Statistical Significance |
| ACE Inhibitors scialert.net | Activity is influenced by steric (Verloop B1, K-alpha 3), hydrophobic (lipole Z component), and topological (Wiener index) descriptors. | R² = 0.76, Cross-validated R² = 0.706 (MLR) |
| LTA4H Inhibitors conicet.gov.ar | A simple four-descriptor model showed high predictive capacity. | Regression coefficient (Rtest) = 0.714 |
| Glycine Transporter Type 1 Inhibitors nih.gov | Molecular weight, Log P, number of rotatable bonds, polar surface area, and topological diameter were significant descriptors. | R²ext = 0.867 (MLR), R²ext = 0.946 (MNLR) |
Table showing examples of QSAR studies on N-acylglycine derivatives and their key findings.
Ligand-Based and Structure-Based Virtual Screening Methodologies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. creative-biolabs.com This can be done using either ligand-based or structure-based approaches. nih.gov
Ligand-based virtual screening relies on the knowledge of known active compounds. Methods like pharmacophore modeling identify the essential 3D arrangement of chemical features required for biological activity. creative-biolabs.com
Structure-based virtual screening utilizes the 3D structure of the target protein. mdpi.com Molecular docking is a primary tool in this approach, where library compounds are docked into the target's binding site to predict their binding affinity. mdpi.com
Combined approaches, using both ligand- and structure-based methods, have been successfully employed to identify new inhibitors for targets like dipeptidyl peptidase 4. nih.gov For this compound, if a known target exists, a structure-based screen of compound libraries could identify other potential binders. Conversely, if a set of active N-acylglycine analogs is known, a ligand-based approach could be used to find structurally diverse compounds with similar activity profiles. A study on cannabinoid receptor 2 (CB2) ligands successfully used a combination of structure-based and ligand-based techniques to identify novel antagonists. acs.org
In Silico Prediction of Metabolic Pathways and Degradation Kinetics
Computational methods can be used to predict the metabolic fate of a compound, including its potential metabolic pathways and the rate at which it is degraded. nih.gov This is crucial for understanding the compound's bioavailability and potential for forming active or toxic metabolites.
N-acylglycines are known to be metabolites of fatty acids, and their formation is catalyzed by glycine N-acyltransferase. hmdb.ca The degradation of these compounds can also occur. frontiersin.org In silico tools can predict potential sites of metabolism on the this compound molecule. For example, the butoxy group could be a site for oxidation, and the amide bond could be susceptible to hydrolysis. frontiersin.org Genome-scale metabolic network reconstructions can help to understand the broader metabolic context of a compound. d-nb.info While specific in silico metabolic predictions for this compound are not detailed in the provided results, general principles of drug metabolism prediction would apply. For instance, models can predict the likelihood of reactions such as hydroxylation, dealkylation, and conjugation.
De Novo Design Approaches for Novel N-Acylglycine Analogues
De novo design is a computational strategy for creating novel molecules with desired properties from scratch. nih.gov These methods can build molecules atom-by-atom or by combining molecular fragments within the constraints of a target's binding site.
This approach has been used to design novel peptide inhibitors and other molecules. nih.govbohrium.complos.org For N-acylglycines, de novo design could be used to generate novel analogs with improved potency, selectivity, or pharmacokinetic properties. Starting with the this compound scaffold, computational algorithms could explore different substituents on the benzoyl ring or variations in the acyl chain to optimize interactions with a specific target. Peptoids, which are N-substituted glycine oligomers, represent a class of molecules that can be designed with specific functions, and similar design principles could be applied to N-acylglycine analogs. mdpi.com
Advanced Analytical Methodologies for N 2 Butoxybenzoyl Glycine Research
Chromatographic and Mass Spectrometric Techniques for Purity Assessment and Reaction Monitoring
Chromatographic and mass spectrometric methods are indispensable for separating N-(2-butoxybenzoyl)glycine from complex mixtures and confirming its molecular weight and structure.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and monitoring the progress of its synthesis. unige.ch The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. ejgm.co.uk
For the analysis of this compound and related compounds, reversed-phase HPLC (RP-HPLC) is frequently employed. unige.ch A typical setup might utilize a C18 column as the stationary phase, which is nonpolar, and a polar mobile phase, often a mixture of water, acetonitrile, and/or methanol. ejgm.co.ukgoogle.com The gradient of the mobile phase can be adjusted to ensure the effective separation of the target compound from starting materials, byproducts, and impurities. ejgm.co.uk For instance, a method could involve a gradient elution where the proportion of the organic solvent is increased over time to elute more nonpolar compounds. researchgate.net
Detection is commonly performed using a UV detector, as the benzoyl group in this compound provides a chromophore that absorbs UV light. spectroscopyonline.com The selection of the detection wavelength is crucial for sensitivity and is typically set at the wavelength of maximum absorbance of the analyte. ejgm.co.uk Method validation according to International Conference on Harmonisation (ICH) guidelines ensures the reliability of the analytical procedure, assessing parameters such as linearity, precision, accuracy, and robustness. ejgm.co.uk
A study detailing the separation of a related glycine (B1666218) derivative, Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester, utilized a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometric compatibility, the non-volatile phosphoric acid would be substituted with a volatile acid like formic acid. sielc.com
Table 1: Illustrative HPLC Method Parameters for Glycine Derivatives
| Parameter | Condition | Reference |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | ejgm.co.uk |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | sielc.com |
| Gradient | Time (min) | % B |
| 0 | 10 | |
| 20 | 90 | |
| 25 | 90 | |
| 25.1 | 10 | |
| 30 | 10 | |
| Flow Rate | 1.0 mL/min | ejgm.co.uk |
| Detection | UV at 254 nm | ejgm.co.uk |
| Injection Volume | 10 µL | nih.gov |
This table presents a hypothetical set of parameters based on typical HPLC methods for similar compounds and is for illustrative purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov Since this compound itself is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. This process involves chemically modifying the molecule to increase its volatility. sigmaaldrich.com
A common derivatization strategy for compounds containing active hydrogens, such as the carboxylic acid and amide groups in this compound, is silylation. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com The resulting derivatives are more volatile and thermally stable, making them suitable for GC analysis. sigmaaldrich.com
Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. nih.gov The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for the identification of the derivatized this compound and any volatile impurities. nih.gov The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint, aiding in structural confirmation. sigmaaldrich.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for analyzing this compound in complex matrices without the need for derivatization. nih.govresearchgate.net This method couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. mdpi.com
In an LC-MS/MS analysis, the sample is first separated using an HPLC system, often with conditions similar to those described for HPLC-UV. mdpi.com The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
The ionized molecules are then guided into the first mass analyzer (MS1), which selects the precursor ion corresponding to this compound. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity, making it ideal for quantitative analysis in complex biological or reaction mixtures. lcms.cz For certain compounds like glycine, which may show low intensity in MRM mode, a combined approach using both MRM and Single Ion Monitoring (SIM) can enhance detection sensitivity. lcms.cz
Table 2: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Condition | Reference |
| LC Column | C18 (e.g., 100 x 2.1 mm, 1.7 µm) | mdpi.com |
| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile | mdpi.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | mdpi.com |
| MS/MS Transition | Precursor Ion (m/z) -> Product Ion (m/z) | lcms.cz |
| [M+H]⁺ of this compound -> Specific fragment |
This table is illustrative. The specific m/z values would need to be determined experimentally.
Spectroscopic Characterization Methodologies
Spectroscopic techniques are vital for the unambiguous structural elucidation of this compound, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural determination of organic molecules like this compound. researchgate.netbbhegdecollege.com It provides detailed information about the carbon-hydrogen framework of the molecule. nih.gov
¹H NMR Spectroscopy : Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the benzoyl group, the protons of the butoxy chain, and the methylene (B1212753) protons of the glycine moiety. rsc.orgchemicalbook.com The chemical shifts (δ) of these protons are influenced by their local electronic environment. nih.gov Spin-spin coupling between adjacent protons provides information about the connectivity of the atoms. uzh.ch
¹³C NMR Spectroscopy : Carbon-13 NMR provides information about the different carbon environments in the molecule. researchgate.net Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbon, aromatic carbons, and aliphatic carbons of the butoxy and glycine groups would appear in characteristic regions of the spectrum. researchgate.netrsc.org
2D NMR Techniques : For a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. researchgate.net COSY reveals proton-proton couplings, HSQC correlates directly bonded carbon and proton atoms, and HMBC shows correlations between carbons and protons that are two or three bonds apart. These techniques together allow for the complete assembly of the molecular structure. researchgate.net
Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (benzoyl) | 7.0 - 8.0 | m |
| Amide (NH) | 8.0 - 9.0 | t |
| Methylene (glycine, CH₂) | 3.9 - 4.2 | d |
| Methylene (butoxy, O-CH₂) | 3.9 - 4.1 | t |
| Methylene (butoxy, CH₂) | 1.6 - 1.8 | m |
| Methylene (butoxy, CH₂) | 1.4 - 1.6 | m |
| Methyl (butoxy, CH₃) | 0.9 - 1.0 | t |
This table presents predicted chemical shift ranges based on typical values for similar functional groups and is for illustrative purposes. Actual values must be determined experimentally.
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. libretexts.org
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. For example, a strong absorption band would be expected for the carbonyl (C=O) stretching vibrations of the amide and carboxylic acid groups. researchgate.netlatamjpharm.org The N-H stretching vibration of the amide group and the O-H stretching of the carboxylic acid would also be visible. researchgate.netnist.gov The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would also be present. researchgate.net
Raman Spectroscopy : Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. bruker.com It provides information about molecular vibrations that are associated with a change in polarizability. arxiv.org For this compound, the Raman spectrum would also show characteristic peaks for the various functional groups. Aromatic ring vibrations are often strong in Raman spectra. nih.gov The C=O and C-N stretching vibrations would also be observable. researchgate.net Raman spectroscopy can be particularly useful for studying samples in aqueous solutions, as water is a weak Raman scatterer. nih.gov
Table 4: Characteristic IR and Raman Bands for Functional Groups in this compound
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Reference |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong | Weak | researchgate.net |
| N-H (Amide) | Stretching | 3200 - 3400 | Medium | Medium | researchgate.net |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium | Strong | researchgate.net |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Strong | Strong | researchgate.net |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong | Medium | researchgate.net |
| C=O (Amide I) | Stretching | 1630 - 1680 | Strong | Strong | nih.gov |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Strong | Strong | nih.gov |
| C-N | Stretching | 1200 - 1350 | Medium | Medium | researchgate.net |
| C-O | Stretching | 1000 - 1300 | Strong | Medium | researchgate.net |
This table provides typical wavenumber ranges. Actual peak positions can vary based on the specific molecular environment.
UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination
UV-Visible spectroscopy is a fundamental technique for analyzing this compound, providing insights into its electronic structure and enabling quantitative measurements. The absorption of ultraviolet (UV) and visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The structure of this compound, containing a benzoyl group (an aromatic ring conjugated with a carbonyl group), is primarily responsible for its UV absorbance.
The key electronic transitions observed for this type of molecule are π→π* and n→π. libretexts.org The π→π transitions are typically of high intensity (large molar absorptivity, ε) and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the benzene (B151609) ring and carbonyl group. The n→π* transitions are of lower intensity and involve the excitation of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* antibonding orbital. libretexts.org The solvent can influence the wavelength of maximum absorbance (λmax); polar solvents may cause a blue shift (to shorter wavelengths) for n→π* transitions and a red shift (to longer wavelengths) for π→π* transitions. libretexts.org
For concentration determination, the Beer-Lambert law is employed. libretexts.orglibretexts.org This law establishes a linear relationship between the absorbance (A) of a solution and the concentration (c) of the analyte, according to the equation A = εcl, where 'l' is the path length of the cuvette and 'ε' is the molar absorptivity. libretexts.org By measuring the absorbance of a series of standard solutions of known concentration, a calibration curve can be generated. bellevuecollege.eduyoutube.com This plot of absorbance versus concentration allows for the accurate determination of this compound concentration in unknown samples by measuring their absorbance. youtube.com
Table 1: Representative UV-Visible Spectral Data for Aromatic Carbonyl Compounds
| Transition Type | Typical λmax Range (nm) | Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| π → π | 230 - 270 | 8,000 - 20,000 |
| n → π | 300 - 330 | 100 - 1,000 |
Note: This table provides typical values for chromophores similar to that in this compound. Actual experimental values would need to be determined empirically.
Radiometric and Isotopic Labeling Techniques for Mechanistic Tracing
Radiometric and isotopic labeling are indispensable tools for elucidating the metabolic fate and reaction mechanisms of this compound. These techniques involve synthesizing the molecule with one or more of its atoms replaced by an isotope. Stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C) can be used. uochb.cznih.gov
By introducing an isotopically labeled version of this compound into a biological system, researchers can trace its journey. For example, labeling the glycine moiety with ¹⁴C or ¹⁵N allows for the tracking of this part of the molecule. nih.govnih.govmdpi.com Subsequent analysis of metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can identify the resulting labeled products. nih.govmdpi.com This can reveal whether the parent compound is excreted unchanged or broken down—for instance, via hydrolysis of the amide bond to yield 2-butoxybenzoic acid and labeled glycine.
Similarly, labeling the butoxy group or the benzoyl ring can provide specific information on the metabolism of those parts of the molecule. For instance, using deuterium (B1214612) (²H) labeling on the butyl chain could help track its oxidative metabolism. nih.gov The use of radioisotopes like ¹⁴C allows for highly sensitive detection and quantification through liquid scintillation counting or autoradiography, enabling the mapping of tissue distribution and the calculation of metabolic rates. nih.govelsevierpure.comnih.gov These tracer studies are crucial for understanding the pharmacokinetics and mechanism of action of the compound at a molecular level.
Crystallographic Studies for Solid-State Characterization (if applicable)
While specific crystallographic data for this compound is not publicly available, X-ray crystallography remains the definitive method for solid-state characterization of such compounds. wikipedia.organton-paar.com This technique, if applied, would provide a precise three-dimensional map of the atomic arrangement within a single crystal of the substance. libretexts.org
To perform the analysis, a high-quality single crystal of this compound would be grown and irradiated with a focused X-ray beam. The resulting diffraction pattern is used to calculate the electron density distribution throughout the crystal, which in turn reveals the exact position of each atom. wikipedia.org
The information obtained from a crystallographic study would include:
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles, revealing the molecule's exact shape in the solid state.
Intermolecular Interactions: The arrangement of molecules in the crystal lattice, governed by non-covalent forces. For this compound, this would prominently feature hydrogen bonds involving the amide N-H group, the amide carbonyl oxygen, and the carboxylic acid group of the glycine moiety. nsf.govmdpi.com These interactions dictate the crystal packing.
Stereochemistry: Unambiguous determination of the molecule's stereochemistry.
Polymorphism: Identification of different crystalline forms (polymorphs), which can have distinct physical properties like solubility and melting point. researchgate.netscielo.br
This structural information is invaluable for structure-activity relationship (SAR) studies, understanding physical properties, and for computational modeling.
Target Identification and Validation Methodologies Applied to N 2 Butoxybenzoyl Glycine
Phenotypic Screening Approaches for Novel Target Discovery in Cellular Systems
There is no available information on the use of phenotypic screening in cellular systems to identify novel targets of N-(2-butoxybenzoyl)glycine.
Genetic Perturbation Studies (e.g., CRISPR-Cas9, RNAi) in Model Systems for Target Validation
No studies have been found that utilize genetic perturbation techniques such as CRISPR-Cas9 or RNAi to validate the biological targets of this compound.
Biophysical Techniques for Ligand-Target Engagement and Thermodynamics (e.g., ITC, SPR, CETSA)
There is no documented use of biophysical techniques like ITC, SPR, or CETSA to measure the binding affinity and thermodynamic profile of the interaction between this compound and any putative protein targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
